
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups at the 3 and 4 positions and an ethanone group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the acetylation of 3,4-dihydroxynaphthalene using acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale acetylation processes with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The ethanone group can be reduced to an alcohol.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of 1,4-naphthoquinone derivatives.
Reduction: Formation of 1-(3,4-dihydroxynaphthalen-2-yl)ethanol.
Substitution: Formation of various substituted naphthalenes depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-(3,4-Dihydroxynaphthalen-2-yl)ethanone involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in redox reactions, potentially modulating oxidative stress in biological systems. The compound may also interact with enzymes and receptors, influencing cellular signaling pathways and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(3-Hydroxynaphthalen-2-yl)ethanone: Contains only one hydroxyl group.
1-(3,4-Dihydronaphthalen-2-yl)ethanone: Lacks the hydroxyl groups.
Uniqueness
1-(3,4-Dihydroxynaphthalen-2-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This compound’s dual hydroxyl groups provide it with distinct redox properties and potential therapeutic applications compared to its analogs.
Eigenschaften
Molekularformel |
C12H10O3 |
|---|---|
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
1-(3,4-dihydroxynaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)10-6-8-4-2-3-5-9(8)11(14)12(10)15/h2-6,14-15H,1H3 |
InChI-Schlüssel |
MXQDSSWGVGEFRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC2=CC=CC=C2C(=C1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


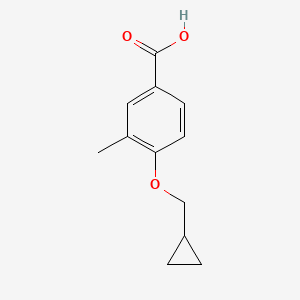

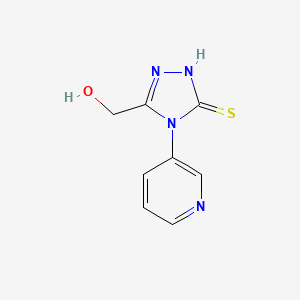
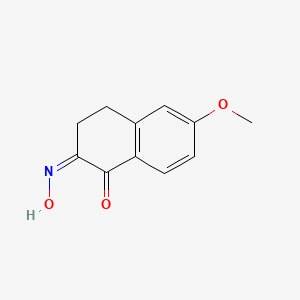
![1-(1H-Indeno[2,1-b]pyridin-9-yl)ethan-1-one](/img/structure/B15069072.png)
![1-[3-Hydroxy-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B15069086.png)

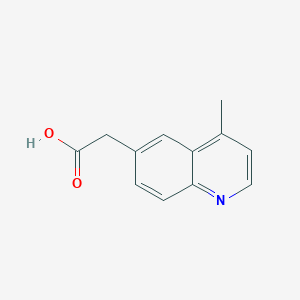
![1-(Pyrrolidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15069108.png)
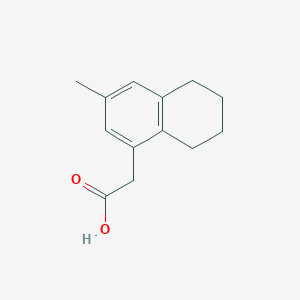
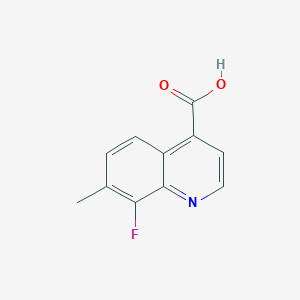
![7-[(Dimethylamino)methyl]quinolin-8-ol](/img/structure/B15069114.png)
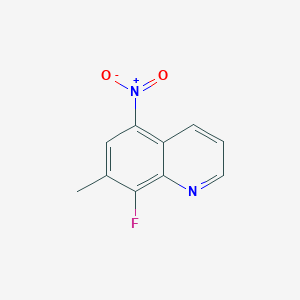
![Ethyl 1,1-dimethyl-6-azaspiro[2.5]octa-4,7-diene-6-carboxylate](/img/structure/B15069124.png)
